![molecular formula C11H19IO2 B13337653 3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
3-[(2-Iodocycloheptyl)oxy]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Iodocycloheptyl)oxy]oxolane is a chemical compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . It is a derivative of oxolane, featuring an iodocycloheptyl group attached to the oxolane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxolane typically involves the reaction of oxolane derivatives with iodocycloheptyl compounds under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the reaction of an oxolane derivative with an iodocycloheptyl halide in the presence of a base to facilitate the substitution reaction.
Cyclization Reactions:
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-[(2-Iodocycloheptyl)oxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodocycloheptyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as sodium azide (NaN₃) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups .
科学的研究の応用
3-[(2-Iodocycloheptyl)oxy]oxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or in the development of new biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and in the optimization of industrial chemical processes
作用機序
The mechanism of action of 3-[(2-Iodocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The iodocycloheptyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a stable framework that can be modified to introduce new functional groups or to enhance the compound’s properties .
類似化合物との比較
Similar Compounds
3-[(2-Iodocycloheptyl)oxymethyl]oxolane: This compound is similar in structure but features a methylene bridge between the iodocycloheptyl group and the oxolane ring.
Uniqueness
3-[(2-Iodocycloheptyl)oxy]oxolane is unique due to the presence of the iodocycloheptyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
特性
分子式 |
C11H19IO2 |
|---|---|
分子量 |
310.17 g/mol |
IUPAC名 |
3-(2-iodocycloheptyl)oxyoxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2 |
InChIキー |
GYIPPTJXEJGZCI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)I)OC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


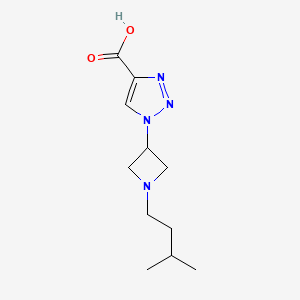
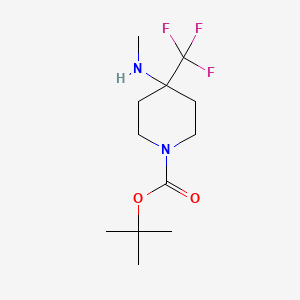
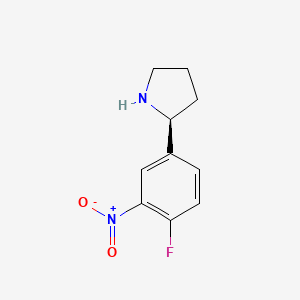
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)

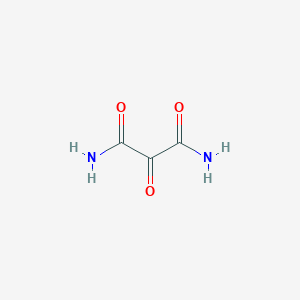
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)



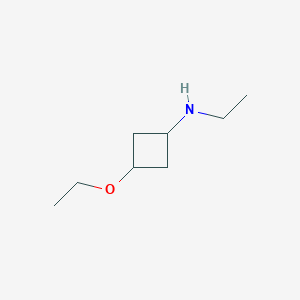


![(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
